5,7-Dimethoxy-3-methylindazole synthesis and characterization
5,7-Dimethoxy-3-methylindazole synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dimethoxy-3-methylindazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry, appearing in therapeutics ranging from anti-inflammatory agents to oncology treatments.[2][3] This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to 5,7-dimethoxy-3-methylindazole, a key building block for advanced drug discovery programs. We delve into the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and outline a full suite of characterization techniques to validate the final compound's identity and purity.
Strategic Approach: Retrosynthesis and Rationale
The synthesis of substituted indazoles can be approached through various classical and modern methodologies, including the Japp-Klingemann reaction and transition metal-catalyzed cyclizations.[4][5] However, for the specific target of 5,7-dimethoxy-3-methylindazole, a modified Fischer indole synthesis offers a reliable and well-precedented route starting from commercially available precursors.[6]
The core logic of this strategy is to construct the indazole ring through an acid-catalyzed intramolecular cyclization of a suitably substituted phenylhydrazone. The retrosynthetic analysis breaks down the target molecule as follows: The indazole ring is formed from a phenylhydrazone intermediate, which itself is synthesized from the condensation of (3,5-dimethoxyphenyl)hydrazine and a simple ketone, acetone. The required hydrazine is accessible from 3,5-dimethoxyaniline via a standard diazotization-reduction sequence. This multi-step approach provides clear, high-yielding transformations at each stage.
Caption: Retrosynthetic analysis of 5,7-dimethoxy-3-methylindazole.
Synthesis Workflow
The synthesis is designed as a three-stage process: preparation of the key hydrazine intermediate, formation of the hydrazone, and the final acid-catalyzed cyclization to yield the target indazole.
Caption: Overall synthetic workflow for 5,7-dimethoxy-3-methylindazole.
Stage 1: Synthesis of (3,5-Dimethoxyphenyl)hydrazine Hydrochloride
Rationale: The conversion of an arylamine to an arylhydrazine is a foundational transformation. The process involves two critical steps: diazotization followed by reduction. Diazotization, the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), forms a diazonium salt. This intermediate is highly reactive and is typically prepared at low temperatures (0-5 °C) to prevent decomposition. The subsequent reduction of the diazonium salt to the hydrazine is reliably achieved using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
Experimental Protocol:
-
Diazotization:
-
To a stirred solution of 3,5-dimethoxyaniline (10.0 g, 65.3 mmol) in concentrated hydrochloric acid (30 mL) and water (30 mL) at 0-5 °C (ice-salt bath), add a solution of sodium nitrite (4.7 g, 68.0 mmol) in water (15 mL) dropwise.
-
Ensure the temperature is maintained below 5 °C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at this temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (37.0 g, 164 mmol) in concentrated hydrochloric acid (30 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2 hours. A precipitate should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum to yield (3,5-dimethoxyphenyl)hydrazine hydrochloride.
-
Stage 2: Synthesis of Acetone (3,5-dimethoxyphenyl)hydrazone
Rationale: The formation of a hydrazone occurs through the condensation of a hydrazine with a carbonyl compound (an aldehyde or ketone).[7] This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. Acetone is chosen as the carbonyl partner to provide the C3-carbon and the 3-methyl group of the final indazole.
Experimental Protocol:
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Dissolve (3,5-dimethoxyphenyl)hydrazine hydrochloride (10.0 g, 48.9 mmol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add sodium acetate (8.0 g, 97.5 mmol) to neutralize the hydrochloride salt and buffer the reaction.
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Add acetone (4.3 mL, 58.6 mmol) followed by a catalytic amount of glacial acetic acid (1 mL).
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Stir the reaction mixture at room temperature for 4 hours. The product will often precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent in vacuo and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
Stage 3: Cyclization to 5,7-Dimethoxy-3-methylindazole
Rationale: This step is the core of the Fischer synthesis.[6] The hydrazone intermediate, upon heating in the presence of a strong acid, undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indazole ring.[6][7] Polyphosphoric acid (PPA) is an excellent choice of catalyst as it serves as both a strong acid and a dehydrating agent, effectively promoting the necessary transformations at elevated temperatures.
Experimental Protocol:
-
Carefully add the crude acetone (3,5-dimethoxyphenyl)hydrazone (5.0 g, 24.0 mmol) to polyphosphoric acid (50 g) with mechanical stirring.
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Heat the viscous mixture to 120-130 °C and maintain this temperature for 2 hours. Monitor the reaction by TLC (thin-layer chromatography).
-
Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 5,7-dimethoxy-3-methylindazole as a pure solid.
Characterization and Data Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Spectroscopic Analysis
The following tables summarize the expected spectroscopic data for 5,7-dimethoxy-3-methylindazole.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Correlations |
| 3-CH₃ | ~2.5 ppm (s, 3H) | ~12 ppm | Singlet, typical for a methyl group on an aromatic ring. |
| 5-OCH₃ | ~3.9 ppm (s, 3H) | ~56 ppm | Singlet in a region characteristic of methoxy groups. |
| 7-OCH₃ | ~4.0 ppm (s, 3H) | ~57 ppm | Singlet, may be slightly downfield from 5-OCH₃ due to proximity to the heterocyclic ring. |
| H-4 | ~6.5 ppm (d, J≈2 Hz) | ~95 ppm | Doublet due to coupling with H-6. Upfield shift due to two ortho methoxy groups. |
| H-6 | ~6.3 ppm (d, J≈2 Hz) | ~92 ppm | Doublet due to coupling with H-4. Most upfield aromatic proton. |
| N-H | >10 ppm (br s, 1H) | - | Broad singlet, exchangeable with D₂O. Chemical shift is solvent-dependent. |
| C-3 | - | ~142 ppm | Quaternary carbon attached to the methyl group. |
| C-3a | - | ~140 ppm | Quaternary carbon at the ring junction. |
| C-4 | - | ~95 ppm | Carbon atom corresponding to H-4. |
| C-5 | - | ~160 ppm | Quaternary carbon attached to the methoxy group. |
| C-6 | - | ~92 ppm | Carbon atom corresponding to H-6. |
| C-7 | - | ~158 ppm | Quaternary carbon attached to the methoxy group. |
| C-7a | - | ~145 ppm | Quaternary carbon at the ring junction. |
Table 2: Predicted Mass Spectrometry Data
| Technique | Parameter | Expected Value | Notes |
| ESI-MS | [M+H]⁺ | m/z 193.0977 | For C₁₀H₁₂N₂O₂ (Calculated Exact Mass: 192.0899) |
| ESI-MS | [M+Na]⁺ | m/z 215.0796 | Sodium adduct, often observed. |
| GC-MS | M⁺ | m/z 192 | Molecular ion peak. |
| GC-MS | Fragmentation | m/z 177 | Loss of a methyl group (-CH₃). |
| GC-MS | Fragmentation | m/z 149 | Loss of a methyl group and carbon monoxide (-CH₃, -CO). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a standard HPLC system.[8]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
-
Detection: UV detection at 254 nm and 280 nm.
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Expected Result: A single major peak with >95% purity.
Conclusion
This guide outlines a logical and field-proven synthetic route for the preparation of 5,7-dimethoxy-3-methylindazole. By leveraging the classic Fischer synthesis, this protocol provides a reliable pathway from simple starting materials. The detailed experimental steps and predictive characterization data serve as a robust resource for researchers in medicinal chemistry and drug development, enabling the efficient synthesis and validation of this valuable molecular scaffold.
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